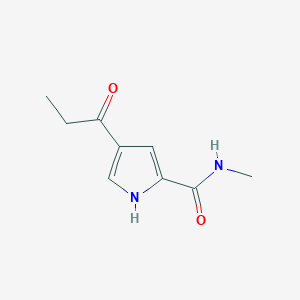

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8(12)6-4-7(11-5-6)9(13)10-2/h4-5,11H,3H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMKCPQGJKUMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide typically involves the acylation of N-methylpyrrole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide, we compare it with structurally analogous pyrrole carboxamides. Key differences in substituents, molecular formulas, and inferred properties are highlighted below.

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects on Polarity and Solubility: The 4-nitro group in the analog from is strongly electron-withdrawing, increasing polarity and likely reducing lipophilicity (logP) compared to the 4-propanoyl group in the target compound. The nitro group may also confer higher aqueous solubility . In contrast, the N-methyl group in the target compound reduces polarity, favoring lipid membrane permeability .

Reactivity and Stability: The 4-nitro group is prone to reduction reactions, which could limit the stability of the analog under reductive conditions. The 4-propanoyl group, being a ketone, may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, offering distinct reactivity profiles.

Biological Implications :

- The carbamoylethyl side chain in the analog could facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding. The N-methyl group in the target compound might improve metabolic stability by resisting oxidative demethylation.

Synthetic Accessibility: The synthesis of this compound would require selective acylation at the 4-position, whereas the nitro-substituted analog may involve nitration steps, which are often low-yielding and require stringent conditions .

Biological Activity

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a pyrrole ring, which is known for its involvement in various biological activities. The compound's structure includes:

- Methyl group substitution on nitrogen, which may enhance lipophilicity.

- Propanoyl group that contributes to its chemical reactivity.

The molecular formula is CHNO, with a molecular weight of approximately 196.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction disrupts various biochemical pathways, contributing to its observed effects, such as:

- Antimicrobial properties

- Anticancer activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a notable Minimum Inhibitory Concentration (MIC) profile.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

The following table summarizes the findings from various studies regarding its anticancer effects:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspases |

| A549 | 20 | Cell cycle arrest and apoptosis |

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited broad-spectrum activity, particularly against resistant strains of bacteria.

Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and lung cancer models. The study concluded that further development could lead to potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide, and how can purity be validated?

- Synthesis Protocol : The compound can be synthesized via coupling reactions involving activated esters (e.g., using carbodiimides as coupling agents) or nucleophilic substitution. For example, analogous pyrrole-2-carboxamide derivatives are synthesized by reacting amines with activated carboxylic acid intermediates under nitrogen atmosphere .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 97.24% purity reported for a related pyrrole-2-carboxamide) and LC-MS (e.g., ESIMS m/z 364.2) are critical for confirming purity and molecular weight .

Q. How is the molecular structure of this compound characterized experimentally?

- Spectroscopic Techniques :

- 1H NMR : Key peaks include δ 2.21 (s, 3H) for methyl groups and δ 6.31–8.56 ppm for aromatic protons in analogous pyrrole-carboxamides .

- X-ray Crystallography : For crystallizable derivatives, unit cell parameters (e.g., monoclinic system, β = 92.50°) and bond angles can resolve substituent conformations .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives under varying pH and temperature conditions?

- Key Variables :

- Temperature : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .

- pH Control : Amide bond formation requires mildly basic conditions (pH 7–9) to deprotonate amines without hydrolyzing esters .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilicity in coupling reactions .

Q. How does the electronic environment of the pyrrole ring influence the reactivity of this compound in substitution reactions?

- Electron-Withdrawing Effects : The propanoyl group at position 4 reduces electron density on the pyrrole ring, directing electrophilic substitution to position 5 (meta to the carboxamide) .

- Steric Effects : N-methylation at position 1 limits steric hindrance, favoring regioselective modifications at position 3 .

Q. What crystallographic data are critical for resolving the conformational flexibility of this compound?

- Crystal System : Monoclinic (e.g., space group P21/c) with lattice parameters (a = 9.992 Å, b = 9.978 Å, c = 31.197 Å) .

- Torsion Angles : Dihedral angles between the pyrrole ring and substituents (e.g., propanoyl group) reveal preferred conformations .

Q. What mechanisms underlie the biological activity of pyrrole-2-carboxamide derivatives, and how can these be extrapolated to this compound?

- Hypotheses :

- Enzyme Inhibition : Analogous compounds inhibit kinases or proteases via hydrogen bonding with the carboxamide group .

- Receptor Binding : The pyrrole ring may act as a π-donor in hydrophobic pockets of target proteins .

- Validation : Competitive binding assays (e.g., SPR or ITC) and molecular docking simulations are recommended .

Methodological Notes

- Advanced Techniques : For unresolved mechanistic questions, isotope labeling (e.g., 13C/15N) or time-resolved spectroscopy is advised.

- Safety : Standard lab precautions (gloves, goggles, ventilation) apply due to potential reactivity of carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.